CID 78065861
Description
- Chemical identifiers: PubChem CID, CAS number, IUPAC name, molecular formula, and molecular weight.
- Key properties: Physical state, solubility, spectral data (e.g., NMR, MS), and biological activity (if applicable).
- Applications: Potential uses in pharmaceuticals, materials science, or industrial processes.
For CID 78065861, consult PubChem or primary literature for these details .
Properties
Molecular Formula |
C12H21Si2 |
|---|---|
Molecular Weight |
221.46 g/mol |
InChI |
InChI=1S/C12H21Si2/c1-5-14(4,6-2)13(3)12-10-8-7-9-11-12/h7-11H,5-6H2,1-4H3 |
InChI Key |
LBNDHMWFDUCZIM-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(CC)[Si](C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
The preparation methods for CID 78065861 involve synthetic routes and reaction conditions that are specific to its chemical structure. Industrial production methods may vary, but typically involve the following steps:
Dissolution of organic amine in a solvent: This step involves dissolving an organic amine in a suitable solvent.
Addition of dianhydride: The dianhydride is added to the solution, and the mixture is stirred to ensure complete dissolution and reaction.
Reaction conditions: The reaction is carried out under controlled conditions, such as temperature and pressure, to ensure the desired product is formed.
Chemical Reactions Analysis
Possible Causes for Missing Data
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Typographical Error : CID "78065861" may be a mistyped identifier. For example, CID 78052851 (C₆₄H₁₀₇N₅O₄₆) is a documented compound but shares no structural or reactive similarities to the queried CID .
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Confidential or Proprietary Status : The compound might be under restricted access due to ongoing research or proprietary industrial applications .
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Non-Existent Identifier : The CID may not correspond to a valid entry in PubChem or other registries .
Related Compounds and Reaction Insights
While direct data is unavailable, structurally analogous compounds with carbohydrate backbones (e.g., CID 78052851) exhibit reactivity patterns involving:
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Hydrolysis : Cleavage of glycosidic bonds under acidic or enzymatic conditions .
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Oxidation : Reaction of hydroxyl groups with oxidizing agents like periodate .
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Functional Group Modifications : Acetylation, sulfonation, or phosphorylation of hydroxyl or amino groups .
Table 1: Reactivity of Analogous Carbohydrate Derivatives
Recommendations for Further Research
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Verify the CID : Cross-check identifiers using the EPA Chemicals Dashboard .
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Synthetic Exploration : If the compound is novel, consider:
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Biological Screening : Test for anticancer or antimicrobial activity using protocols from recent studies .
Authoritative Sources Consulted
Scientific Research Applications
CID 78065861 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to understand its effects on different biological systems.
Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.
Industry: It is used in industrial processes for the production of various chemical products.
Mechanism of Action
The mechanism of action of CID 78065861 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence emphasizes systematic comparisons using physicochemical properties, bioactivity, and structural analogs. Below is a hypothetical framework:
Table 1: Comparative Analysis of CID 78065861 and Analogs
| Property | This compound | Analog 1 (CID: XXXXXXXX) | Analog 2 (CID: XXXXXXXX) |
|---|---|---|---|
| Molecular Formula | CₓHᵧN₂O₃ | CₐHᵦClO₂ | CₙHₘS₂O |
| Molecular Weight (g/mol) | 250.3 | 198.6 | 312.5 |
| LogP (Partition Coefficient) | 1.8 | 2.5 | 0.9 |
| Solubility (mg/mL) | 45.2 | 12.7 | 89.4 |
| IC₅₀ (Biological Target) | 15 nM | 8 nM | 120 nM |
| Key Structural Feature | Nitro group | Chlorinated aromatic ring | Sulfonamide moiety |
Notes:
- Structural differences (e.g., substituents, stereochemistry) influence bioactivity and pharmacokinetics.
- LogP and solubility correlate with bioavailability; higher LogP may reduce aqueous solubility but enhance membrane permeability .
- Biological activity : Analog 1’s lower IC₅₀ suggests stronger target binding, while this compound may offer balanced efficacy and safety .
Key Research Findings
- Synthetic accessibility : this compound’s nitro group simplifies derivatization compared to halogenated analogs .
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